3-[(4-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione
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Overview
Description
3-[(4-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione is a chemical compound known for its unique structure and properties It is part of the benzothiazine family, which is characterized by a benzene ring fused to a thiazine ring
Preparation Methods
The synthesis of 3-[(4-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione typically involves the reaction of 4-methylbenzyl chloride with 2-mercaptobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
3-[(4-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the sulfanyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or alcohols.
Scientific Research Applications
3-[(4-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(4-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-[(4-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione can be compared with other similar compounds, such as:
3-[(3-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione: This compound has a similar structure but with a different position of the methyl group on the benzyl ring, which can lead to different chemical and biological properties.
2-mercaptobenzothiazole: A simpler compound in the benzothiazine family, often used as a starting material for the synthesis of more complex derivatives.
The uniqueness of this compound lies in its specific substituents and the resulting properties, which make it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-4H-1λ6,4-benzothiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S2/c1-12-6-8-13(9-7-12)10-20-16-11-21(18,19)15-5-3-2-4-14(15)17-16/h2-9,11,17H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZSVRIOJAUTED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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